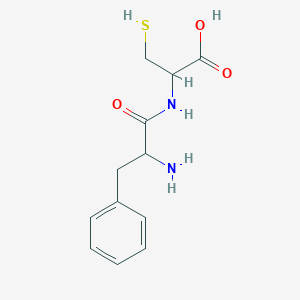
Phenylalanylcysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferrocene, also known as bis(cyclopentadienyl)iron, is an organometallic compound with the formula Fe(C₅H₅)₂. It consists of two cyclopentadienyl rings sandwiching a central iron atom. This compound is notable for its stability, aromaticity, and unique “sandwich” structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ferrocene can be synthesized through the reaction of cyclopentadienylmagnesium bromide with iron(II) chloride. The reaction proceeds as follows:
2C5H5MgBr+FeCl2→Fe(C5H5)2+2MgBrCl
This reaction is typically carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of ferrocene involves the reaction of cyclopentadiene with iron pentacarbonyl. The process is as follows:
2C5H6+Fe(CO)5→Fe(C5H5)2+5CO+H2
This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Ferrocene undergoes various types of reactions, including:
Reduction: The ferrocenium ion can be reduced back to ferrocene using reducing agents like sodium dithionite.
Substitution: Ferrocene can undergo electrophilic substitution reactions, such as Friedel-Crafts acylation and alkylation.
Common Reagents and Conditions
Oxidation: Silver sulfate, p-benzoquinone
Reduction: Sodium dithionite
Substitution: Aluminum chloride (as a catalyst for Friedel-Crafts reactions)
Major Products Formed
Oxidation: Ferrocenium ion (Fe(C₅H₅)₂⁺)
Reduction: Ferrocene (Fe(C₅H₅)₂)
Substitution: Various substituted ferrocenes depending on the electrophile used.
Scientific Research Applications
Ferrocene has a wide range of applications in scientific research:
Chemistry: Used as a standard in electrochemistry due to its reversible redox properties.
Biology: Ferrocene derivatives are explored for their potential use in drug delivery systems.
Medicine: Investigated for its anticancer properties and as a component in pharmaceuticals.
Industry: Used as an antiknock agent in fuels and as a catalyst in various chemical reactions.
Mechanism of Action
Ferrocene exerts its effects through its redox properties. The iron atom in ferrocene can undergo oxidation and reduction, making it a versatile redox agent. The molecular targets and pathways involved include electron transfer processes that are central to its applications in catalysis and electrochemistry .
Comparison with Similar Compounds
Similar Compounds
Cobaltocene (Co(C₅H₅)₂): Similar structure but contains cobalt instead of iron.
Nickelocene (Ni(C₅H₅)₂): Contains nickel instead of iron.
Uniqueness
Ferrocene is unique due to its stability, ease of functionalization, and reversible redox properties. These characteristics make it more versatile compared to similar compounds like cobaltocene and nickelocene .
Properties
Molecular Formula |
C12H16N2O3S |
|---|---|
Molecular Weight |
268.33 g/mol |
IUPAC Name |
2-[(2-amino-3-phenylpropanoyl)amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C12H16N2O3S/c13-9(6-8-4-2-1-3-5-8)11(15)14-10(7-18)12(16)17/h1-5,9-10,18H,6-7,13H2,(H,14,15)(H,16,17) |
InChI Key |
KNPVDQMEHSCAGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CS)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![But-2-enedioic acid;2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene](/img/structure/B10761781.png)
![1-(3,5-dimethyl-1-phenyl-4-pyrazolyl)-N-[4-(phenylmethyl)-1-piperazinyl]methanimine](/img/structure/B10761782.png)
![(1Z)-5-(2-{4-[2-(dimethylamino)ethoxy]phenyl}-5-pyridin-4-yl-1H-imidazol-4-yl)-2,3-dihydro-1H-inden-1-one oxime](/img/structure/B10761791.png)
![4-[(Z)-[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate](/img/structure/B10761799.png)
![2-(butan-2-ylamino)-4-N-[(1S,5R)-8-[5-(cyclopropanecarbonyl)pyridin-2-yl]-8-azabicyclo[3.2.1]octan-3-yl]-5-methylbenzene-1,4-dicarboxamide](/img/structure/B10761804.png)
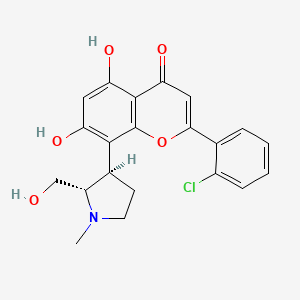
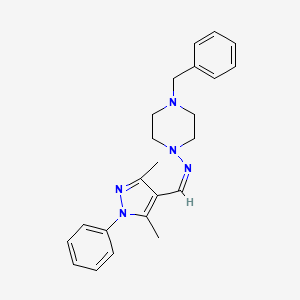
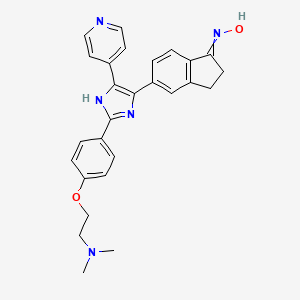
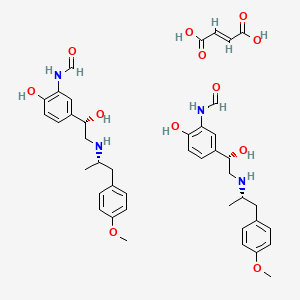

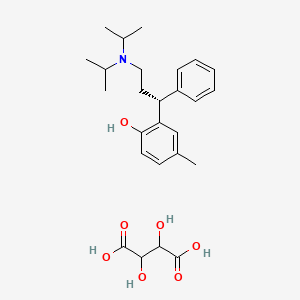
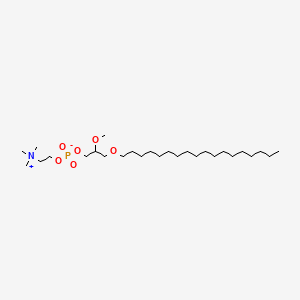
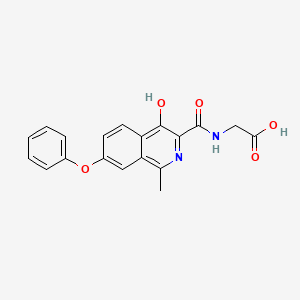
![1,5-Bis[[3-(diethylaminomethyl)-4-hydroxyphenyl]diazenyl]naphthalene-2,6-diol;hydrochloride](/img/structure/B10761885.png)
